molecular formula C14H22O2 B041128 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one CAS No. 50650-75-4

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Cat. No. B041128
CAS RN: 50650-75-4
M. Wt: 222.32 g/mol
InChI Key: LMCDKONPVQNISE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyran derivatives, including 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, often involves multicomponent reactions, such as the one-pot synthesis method reported by Kumar et al. (2021), which demonstrates an efficient approach to forming pyran molecules using catalysts like BF3:OEt2 in ethanol under hot conditions (Kumar et al., 2021). Zeng, Duan, and Tang (2015) described a biomimetic total synthesis of a closely related hexahydro pyran derivative, highlighting the versatility of tandem pericyclic reactions for synthesizing complex pyran structures (Zeng, Duan, & Tang, 2015).

Molecular Structure Analysis

The molecular structure of pyran derivatives is often elucidated using various spectral techniques, including FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectroscopy. The "flattened-boat" conformation of the pyran ring, as found in related compounds, provides insight into the spatial arrangement and potential reactivity of these molecules (Kumar et al., 2021).

Chemical Reactions and Properties

Pyran derivatives undergo various chemical reactions, such as trimerization and metalation. Fazio and Schneider (2002) demonstrated the trimerization of a similar pyran compound under the influence of trifluoroacetic acid (TFA), showcasing the potential for dynamic equilibrium in pyran systems (Fazio & Schneider, 2002). Yamamoto and Sugiyama (1975) discussed the metalation of 2-Methyl-4H-pyran-4-one, leading to alkylated or condensed products, highlighting the reactivity of pyran derivatives towards nucleophilic addition (Yamamoto & Sugiyama, 1975).

Scientific Research Applications

Electrocatalytic Cascade Reactions

Electrocatalytic processes utilize "4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one" derivatives in the synthesis of functionalized compounds with potential biomedical applications. Elinson, Sokolova, Korshunov, Barba, and Batanero (2018) discussed a green electrocatalytic cascade reaction of aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the efficient formation of substituted 3-acetoacetylcoumarins. This novel chain electrocatalytic process is highlighted for its rapid, efficient product yields and high current efficiency, underlining a sustainable route to compounds with promising biomedical applications (Elinson et al., 2018).

Anti-corrosion Applications

Pyran-2-one derivatives, including structures related to "4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one", have been studied for their anti-corrosion capabilities. El Hattak et al. (2021) explored the electrochemical and theoretical anti-corrosion performance of novel pyran-2-one derivatives on mild steel in an acidic medium. Their study demonstrates the compounds' efficacy as corrosion inhibitors, providing insights into their potential industrial applications in protecting metals against corrosion (El Hattak et al., 2021).

Synthetic Chemistry and Natural Products

The compound and its related derivatives are valuable in synthetic chemistry for creating natural product syntheses and novel compounds with biological properties. Younis and Al-Shihry (2000) discussed the utility of a related derivative, "4-methoxy-6-methyl-3-trimethylsilyl-2H-pyran-2-one", in synthesizing natural products of polyketide origin, highlighting its importance in developing compounds with potential pharmaceutical applications (Younis & Al-Shihry, 2000).

properties

IUPAC Name

4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCDKONPVQNISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233855
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

CAS RN

50650-75-4
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Record name 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Record name 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE
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